molecular formula C9H14O6 B1248218 Pericosine B

Pericosine B

Cat. No. B1248218
M. Wt: 218.2 g/mol
InChI Key: VUQJXZNNVAWIKZ-DKXJUACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pericosine B is a natural product found in Periconia byssoides with data available.

Scientific Research Applications

Pericosine B, a marine natural product isolated from Periconia byssoides, has shown significant activity in the P388 lymphocytic leukemia test system, making it an attractive synthetic target for cancer research (García Ruano et al., 2005).

Enantiomeric Nature and Synthesis

Pericosine B is part of the pericosines, which are carbasugar-type metabolites. Natural pericosines B and C have been found to exist as enantiomeric mixtures, as confirmed by chiral HPLC analysis (Usami et al., 2011). The synthesis of (+)-pericosine B, involving a hydrogen-bonding controlled dihydroxylation reaction, has been successful, providing insights into the compound's absolute stereochemistry (Donohoe et al., 1998).

Antitumor Activity and Kinase Inhibition

Pericosines, including pericosine B, have been identified as having significant in vitro cytotoxicity against P388 lymphocytic leukemia cells. Pericosine A, in particular, has shown the most potent activity, indicating that pericosines are promising candidates for anticancer drugs (Usami et al., 2008). Additionally, pericosine A has been reported to possess inhibitory activity against protein kinase epidermal growth factor receptor and human topoisomerase II, suggesting the potential broader impact of pericosines in cancer treatment (Usami, 2014).

Chemical Reactivity and Antibiotic Resistance

Pericosine B's analogues, pericoxide, and pericosine A, have been found to chemoreactively attenuate the effects of various antifungal agents. This indicates that pericosines might have a broader range of chemical reactivity, potentially offering resistance against different antibiotics and toxins (Du et al., 2016).

properties

Product Name

Pericosine B

Molecular Formula

C9H14O6

Molecular Weight

218.2 g/mol

IUPAC Name

methyl (3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxycyclohexene-1-carboxylate

InChI

InChI=1S/C9H14O6/c1-14-8-4(9(13)15-2)3-5(10)6(11)7(8)12/h3,5-8,10-12H,1-2H3/t5-,6-,7-,8+/m0/s1

InChI Key

VUQJXZNNVAWIKZ-DKXJUACHSA-N

Isomeric SMILES

CO[C@H]1[C@H]([C@H]([C@H](C=C1C(=O)OC)O)O)O

Canonical SMILES

COC1C(C(C(C=C1C(=O)OC)O)O)O

synonyms

pericosine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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